molecular formula C10H6BrFN4 B1400617 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-49-5

5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1400617
CAS No.: 1159678-49-5
M. Wt: 281.08 g/mol
InChI Key: LPUJLMMRUULLBO-UHFFFAOYSA-N
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Description

5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6BrFN4 and its molecular weight is 281.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of novel compounds using derivatives of pyrazole-4-carbonitrile, demonstrating the versatility of these compounds in chemical synthesis. For instance, the development of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives showcased antimicrobial activity, indicating the potential for creating compounds with specific biological properties (Puthran et al., 2019). This highlights the structural diversity and adaptability of pyrazole-4-carbonitrile derivatives in synthesizing new molecular entities with desired functions.

Electronic and Spectral Properties

The investigation into the electronic properties of fluoropyrazolecarbonitrile derivatives revealed interactions with fullerene molecules, enhancing spectral properties. This suggests applications in materials science and nanotechnology, where the molecular interaction between pyrazole derivatives and fullerene could lead to novel materials with unique electronic and optical characteristics. The study provided insights into active sites, biological activities, and the potential for antiarthritic properties, underscoring the compound's multifaceted utility (Study of the Electronic Properties, 2022).

Antimicrobial and Antitumor Activities

Research on pyrazole derivatives, including those related to 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, has shown promising antimicrobial and antitumor activities. For example, the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions demonstrated significant antimicrobial and antitumor activities. Such findings indicate the potential for developing new therapeutic agents from pyrazole derivatives, offering a pathway to novel treatments for infections and cancer (El‐Borai et al., 2012).

Corrosion Inhibition

Pyrazole derivatives have also been studied for their corrosion inhibition properties, showing high efficiency in protecting metals in corrosive environments. The investigation into the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution through gravimetric, electrochemical, and DFT studies revealed that these compounds offer significant protection, emphasizing the compound's industrial applications in corrosion prevention (Yadav et al., 2016).

Properties

IUPAC Name

5-amino-1-(2-bromo-4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN4/c11-8-3-7(12)1-2-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJLMMRUULLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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